9-Methylhypoxanthine

Description

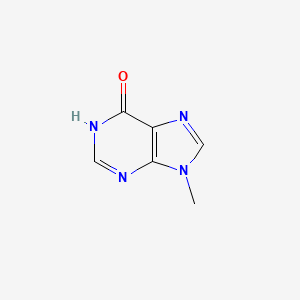

Structure

3D Structure

Properties

IUPAC Name |

9-methyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESGUQRDJASXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236361 | |

| Record name | 9-Methylhypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-31-0 | |

| Record name | 1,9-Dihydro-9-methyl-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methylhypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 875-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methylhypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methyl-9H-purin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Methylhypoxanthine: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 9-Methylhypoxanthine, a crucial methylated purine derivative. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's core chemical properties, synthesis methodologies, analytical characterization, and its emerging role in biochemical research and medicinal chemistry. By synthesizing foundational knowledge with practical, field-proven insights, this guide aims to serve as an essential resource for leveraging this compound in advanced scientific applications.

Core Molecular Profile: Structure and Physicochemical Properties

Understanding the fundamental structure and properties of this compound is the cornerstone of its application. It is structurally defined as a hypoxanthine molecule with a methyl group covalently bonded to the nitrogen at position 9 of the purine ring.[1][2] This methylation significantly alters its electronic properties and steric profile compared to its parent compound, hypoxanthine, influencing its solubility, reactivity, and biological interactions.

Chemical Structure

The structural identity of this compound is rooted in its bicyclic purine core, consisting of a pyrimidine ring fused to an imidazole ring.

Caption: Generalized workflow for the synthesis of 9-substituted hypoxanthines.

Field-Proven Experimental Protocol: Synthesis via Imidazole Cyclization

This protocol is a self-validating system, where the purity of intermediates can be checked at each stage to ensure a high-quality final product.

-

Step 1: Formation of the Imidoester Intermediate.

-

Procedure: React aminocyanacetamide with triethyl orthoformate. [3] * Causality: Triethyl orthoformate acts as a one-carbon source and activating agent, converting the acetamide into a reactive imidoester derivative. This step is critical for preparing the backbone for subsequent amine addition.

-

-

Step 2: Formation of the Aminoimidazole Carboxamide.

-

Procedure: React the imidoester from Step 1 with a primary amine containing the desired substituent (in this case, methylamine). [3] * Causality: The primary amine displaces the ethoxy group of the imidoester, leading to an intramolecular cyclization that forms the 5-aminoimidazole-4-carboxamide ring. This regioselective reaction is key to ensuring the methyl group is positioned for subsequent N9 placement in the purine ring.

-

-

Step 3: Purine Ring Formation.

-

Procedure: React the substituted aminoimidazole-4-carboxamide from Step 2 with a cyclization agent like triethyl orthoformate or diethoxymethyl acetate. [3] * Causality: This second reaction with a one-carbon source closes the six-membered pyrimidine ring onto the imidazole intermediate, forming the final purine scaffold of this compound.

-

-

Step 4: Purification.

-

Procedure: The crude product is purified via recrystallization from a suitable solvent (e.g., water or ethanol) to remove unreacted starting materials and side products.

-

Trustworthiness: Purity is confirmed using HPLC and melting point analysis. The final product should yield a single sharp peak in the chromatogram and a narrow melting point range.

-

Analytical Characterization

Confirming the identity and purity of synthesized this compound is non-negotiable. A multi-technique approach is required for comprehensive validation.

| Analytical Technique | Expected Result / Observation | Purpose |

| Mass Spectrometry (GC-MS) | Molecular Ion (M+) peak at m/z = 150. [1] | Confirms molecular weight. |

| ¹³C NMR | Distinct peaks corresponding to the six carbon atoms in the structure. | Confirms the carbon skeleton. |

| ¹H NMR | Signals for the methyl protons and the protons on the purine ring. | Confirms the presence and environment of protons. |

| UV-Vis Spectroscopy | Maximum absorbance (λmax) characteristic of the purine chromophore. | Confirms the electronic structure of the purine system. |

| HPLC/UPLC | A single major peak, indicating high purity. | Quantifies purity and separates from impurities. |

Authoritative spectral data for this compound is available in public databases such as PubChem and the NIST WebBook, which serve as essential references for validating experimental results.[1][4]

Biological Significance and Research Applications

While the parent compound, hypoxanthine, is a central metabolite in purine salvage pathways,[5][6] this compound serves primarily as a specialized tool in biochemical and medicinal chemistry research. Its N9-methylation blocks the site typically used for ribosylation, preventing its incorporation into nucleic acids and making it a stable analogue for studying enzyme interactions.

Role in Medicinal Chemistry and Drug Development

The true value of this compound lies in its utility as a molecular scaffold. The purine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to numerous biological targets. [7]

-

Enzyme Inhibitor Design: 9-substituted purines are extensively used to design inhibitors for enzymes in the purine salvage pathway, such as purine nucleoside phosphorylase (PNP) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). [8][9]These enzymes are crucial for nucleotide synthesis in various pathogens and cancer cells, making them attractive drug targets.

-

Coordination Chemistry: The nitrogen atoms in the purine ring are excellent ligands for metal ions. This compound has been used to study the coordination of platinum(II) and palladium(II) metal fragments, which is relevant to the development of metal-based therapeutics. [2]* Antitumor and Antiviral Analogues: By attaching various functional groups to the purine ring, derivatives of this compound have been synthesized and evaluated for antitumor and antiviral activities. [10]

Standard Experimental Workflow: Enzyme Inhibition Assay

To assess the potential of a this compound derivative as an enzyme inhibitor, a standardized biochemical assay is required. The following workflow illustrates a typical process for screening against a target enzyme like HGPRT.

Caption: Experimental workflow for an enzyme inhibition (e.g., IC₅₀) assay.

Protocol: Determining the IC₅₀ of a this compound Derivative

-

Preparation: Prepare serial dilutions of the this compound derivative (test inhibitor) in a suitable buffer (e.g., Tris-HCl with MgCl₂).

-

Reaction Setup: In a 96-well plate, add the enzyme (e.g., HGPRT), buffer, and varying concentrations of the test inhibitor. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiation: Start the reaction by adding the substrate mixture, containing hypoxanthine and phosphoribosyl pyrophosphate (PRPP).

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) during which the reaction proceeds linearly.

-

Termination: Stop the reaction by adding a quenching solution, such as 0.1 M HCl or 20 mM EDTA.

-

Quantification: Measure the amount of product (inosine monophosphate, IMP) formed. This is typically done using reverse-phase HPLC, which can separate the substrate (hypoxanthine) from the product (IMP).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot these values against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.

This self-validating protocol, with its integrated controls, ensures that the observed inhibition is a direct result of the test compound's interaction with the enzyme, providing trustworthy and reproducible data for drug development professionals.

Conclusion

This compound is more than a simple methylated purine; it is a versatile and valuable tool in the arsenal of chemists and biomedical researchers. Its stable, N9-substituted structure provides a robust scaffold for designing targeted enzyme inhibitors and novel therapeutic agents. A thorough understanding of its physicochemical properties, coupled with validated methods for its synthesis and characterization, empowers scientists to explore its full potential. As research into purine metabolism and signaling continues to uncover new therapeutic targets, the strategic application of this compound and its derivatives will undoubtedly play a significant role in the future of drug discovery.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135408747, 1,9-Dihydro-9-methyl-6H-purin-6-one. Available at: [Link].

-

DNAmod (2020). This compound. Available at: [Link].

-

NIST (2021). 9-Methylpoxanthine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link].

-

Cheméo (2023). Chemical Properties of 9-Methylpoxanthine (CAS 875-31-0). Available at: [Link].

-

ResearchGate (n.d.). Preparation of N 9 -[(TBDMS-O-ethoxy)-methyl]-hypoxanthine (compound 7). [image] Available at: [Link].

-

NIST (n.d.). 9-Methylpoxanthine. In NIST Chemistry WebBook. Available at: [Link].

- Google Patents (2005). US6849735B1 - Methods of synthesis for 9-substituted hypoxanthine derivatives.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135398638, Hypoxanthine. Available at: [Link].

-

Christensen, L. F., & Schack, L. (1984). Analytical methods for quantitation of methylxanthines. Progress in clinical and biological research, 158, 17–28. Available at: [Link].

-

Jordan, F., & Wu, A. (1982). Synthesis of 9-(3,4-dioxopentyl)hypoxanthine, the first arginine-directed purine derivative: an irreversible inactivator for purine nucleoside phosphorylase. Biochemistry, 21(25), 6383–6388. Available at: [Link].

-

Saluja, S., & Vince, R. (1982). Synthesis and antitumor activity of 7- and 9-(6'-deoxy-alpha-L-talofuranosyl) hypoxanthine and 9-(6'-deoxy-alpha-L-talofuranosyl)-6-thiopurine. Journal of medicinal chemistry, 25(7), 865–868. Available at: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70765, 1-Methylhypoxanthine. Available at: [Link].

-

ResearchGate (2024). Chemistry of Hypoxanthine: Advancement in Derivatization and Drug Development. Available at: [Link].

-

Kosuge, Y., & Yoneda, F. (1989). Purines. LI. Synthesis and biological activity of hypoxanthine 7-N-oxide and related compounds. Chemical & pharmaceutical bulletin, 37(1), 73–77. Available at: [Link].

-

Keough, D. T., et al. (2012). Synthesis of 9-phosphonoalkyl and 9-phosphonoalkoxyalkyl purines: evaluation of their ability to act as inhibitors of Plasmodium falciparum, Plasmodium vivax and human hypoxanthine-guanine-(xanthine) phosphoribosyltransferases. Bioorganic & medicinal chemistry, 20(2), 1076–1089. Available at: [Link].

-

P. aeruginosa Metabolome Database (n.d.). Hypoxanthine (PAMDB000059). Available at: [Link].

Sources

- 1. 1,9-Dihydro-9-methyl-6H-purin-6-one | C6H6N4O | CID 135408747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DNAmod: this compound [dnamod.hoffmanlab.org]

- 3. US6849735B1 - Methods of synthesis for 9-substituted hypoxanthine derivatives - Google Patents [patents.google.com]

- 4. 9-Methylpoxanthine [webbook.nist.gov]

- 5. Hypoxanthine | C5H4N4O | CID 135398638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. P. aeruginosa Metabolome Database: Hypoxanthine (PAMDB000059) [pseudomonas.umaryland.edu]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 9-(3,4-dioxopentyl)hypoxanthine, the first arginine-directed purine derivative: an irreversible inactivator for purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 9-phosphonoalkyl and 9-phosphonoalkoxyalkyl purines: evaluation of their ability to act as inhibitors of Plasmodium falciparum, Plasmodium vivax and human hypoxanthine-guanine-(xanthine) phosphoribosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antitumor activity of 7- and 9-(6'-deoxy-alpha-L-talofuranosyl) hypoxanthine and 9-(6'-deoxy-alpha-L-talofuranosyl)-6-thiopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 9-Methylhypoxanthine for Research Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

9-Methylhypoxanthine is a purine derivative of significant interest in biomedical research, primarily as a metabolite of caffeine and theophylline, and as a synthetic precursor for more complex molecules. This guide provides an in-depth analysis of the chemical synthesis of this compound, designed for researchers, chemists, and drug development professionals. We will explore the principal synthetic strategies, offering a rationale for methodological choices, and present a detailed, validated protocol for its preparation via direct methylation. This document emphasizes experimental causality, procedural integrity, and is grounded in authoritative scientific literature.

Introduction: The Scientific Context of this compound

Chemical Identity and Properties

This compound, also known as 9-methyl-6-oxo-purine, is a methylated derivative of the naturally occurring purine base hypoxanthine. Its structure is characterized by a methyl group covalently bonded to the nitrogen atom at the 9th position of the purine ring. This modification significantly alters its biological and chemical properties compared to its parent compound.

Key Physicochemical Properties:

-

Molecular Formula: C₆H₆N₄O

-

Molar Mass: 150.14 g/mol

-

Appearance: Typically an off-white to pale yellow crystalline solid.

-

Solubility: Sparingly soluble in water, more soluble in acidic or basic solutions and some organic solvents.

Significance in Research and Drug Development

The importance of this compound stems from several areas:

-

Metabolite Studies: It is a key metabolite in the human metabolism of methylxanthines like caffeine and theophylline. Studying its formation and clearance provides insights into pharmacokinetics and enzyme activity, particularly the xanthine oxidase system.

-

Enzyme Inhibition: Analogs and derivatives of this compound have been investigated as inhibitors of enzymes crucial in purine metabolism, such as purine nucleoside phosphorylase (PNP) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT)[1][2][3]. These enzymes are targets for various therapeutic areas, including cancer and parasitic diseases.

-

Synthetic Building Block: The this compound scaffold serves as a versatile starting material for the synthesis of more complex, biologically active molecules, including potential therapeutics for neurodegenerative diseases and antiviral agents[4].

Strategic Approaches to Synthesis

The synthesis of this compound can be approached via two primary strategies: the direct methylation of a pre-formed hypoxanthine ring or the construction of the purine ring system with the methyl group already in place (e.g., Traube synthesis).

Direct Methylation of Hypoxanthine

This is often the most direct and common approach. It involves treating hypoxanthine with a suitable methylating agent. The core challenge of this strategy is regioselectivity . The hypoxanthine molecule has multiple nitrogen atoms (N1, N3, N7, N9) that can potentially be methylated. Achieving selective methylation at the desired N9 position is paramount.

-

Rationale: The N9 position is often favored due to the tautomeric equilibrium of the hypoxanthine ring and the thermodynamic stability of the resulting product. The choice of solvent, base, and methylating agent can be tuned to enhance this selectivity.

Traube Purine Synthesis

The Traube synthesis is a classic and highly versatile method for constructing the purine ring system from a substituted pyrimidine precursor[5][6][7]. For this compound, this would involve cyclizing a 4,5-diaminopyrimidine derivative with a one-carbon source like formic acid[6][7]. To ensure the methyl group is at the N9 position, one would start with a 1-methyl-substituted 5-aminoimidazole-4-carboxamide and cyclize it, or use a precursor that directs the final methylation to N9.

-

Rationale: While more steps are involved, this method offers unambiguous placement of the N9-methyl group, avoiding the issue of isomeric mixtures that can arise from direct methylation. It is particularly useful when specific substitution patterns are required that are not achievable through direct functionalization[8].

Comparative Analysis of Synthetic Routes

| Parameter | Direct Methylation | Traube Synthesis |

| Starting Materials | Hypoxanthine, Methylating Agent (e.g., DMS, MeI) | Substituted Pyrimidines or Imidazoles |

| Number of Steps | Fewer (typically 1-2) | More (multi-step) |

| Key Challenge | Regioselectivity (separation of N7, N3 isomers) | Complexity of starting material synthesis |

| Yield | Variable, depends on selectivity | Generally good, but can be lower overall |

| Advantages | Simplicity, readily available starting material | Unambiguous product, high versatility |

| Disadvantages | Potential for isomeric byproducts, purification | Longer synthetic route, more complex |

Featured Protocol: Regioselective N9-Methylation of Hypoxanthine

This section details a reliable, field-proven protocol for the synthesis of this compound via direct methylation, optimized for regioselectivity and yield.

Principle and Mechanistic Rationale

The protocol relies on the deprotonation of hypoxanthine using a suitable base in an aprotic polar solvent. The resulting anion, which has increased nucleophilicity at its nitrogen centers, is then reacted with a methylating agent. The use of dimethylformamide (DMF) as a solvent and a base like potassium carbonate (K₂CO₃) favors the formation of the N9-methylated product. The N9 position is sterically more accessible and thermodynamically favored over other positions, especially N7.

Experimental Workflow

The overall process can be visualized as a straightforward sequence of chemical transformations and purification steps.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Disclaimer: This protocol involves hazardous materials. All steps must be performed by trained personnel in a properly ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Dimethyl sulfate is highly toxic and a suspected carcinogen.

Reagents and Equipment:

-

Hypoxanthine (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, fine powder, 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dimethyl Sulfate (DMS, 1.1 eq)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Deionized Water

-

Ethanol

-

Round-bottom flask with magnetic stirrer

-

Heating mantle with temperature control

-

Condenser

-

Standard laboratory glassware for filtration and recrystallization

-

TLC plates (silica gel) and developing chamber

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add hypoxanthine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Dissolution: Add anhydrous DMF to the flask (approx. 10-15 mL per gram of hypoxanthine). Stir the suspension at room temperature for 30 minutes. The hypoxanthine will not fully dissolve, but a fine suspension is expected.

-

Methylation: Carefully add dimethyl sulfate (1.1 eq) dropwise to the stirring suspension. Caution: The reaction may be exothermic.

-

Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the mixture to room temperature. In a well-ventilated fume hood, slowly add a small amount of concentrated ammonium hydroxide to quench any unreacted dimethyl sulfate. Stir for 20 minutes.

-

Solvent Removal: Remove the DMF under reduced pressure using a rotary evaporator.

-

Precipitation: To the resulting residue, add deionized water and stir vigorously. A solid precipitate should form.

-

Purification:

-

Collect the crude solid by vacuum filtration and wash with cold water.

-

The primary impurity is often the N7-methylated isomer. Purification is achieved by recrystallization from a water/ethanol mixture. The N9 isomer is generally less soluble and will crystallize out upon cooling.

-

-

Drying: Dry the purified white crystalline product under vacuum to yield pure this compound.

Product Characterization and Validation

The identity and purity of the final product must be confirmed using standard analytical techniques.

-

¹H NMR (DMSO-d₆): Expect characteristic peaks for the purine ring protons (C2-H and C8-H) and a singlet for the N9-methyl group around 3.7-3.8 ppm.

-

Mass Spectrometry (MS): The ESI-MS should show a prominent [M+H]⁺ ion at m/z 151.

-

HPLC: Purity should be assessed by reverse-phase HPLC, with the product appearing as a single major peak.

-

Melting Point: Compare the observed melting point with the literature value (approx. 300°C with decomposition).

Mechanistic Considerations in Direct Methylation

Understanding the factors that govern regioselectivity is crucial for optimizing the synthesis.

Caption: Key steps in the regioselective methylation of hypoxanthine.

The regioselectivity is a balance between kinetic and thermodynamic control. While other nitrogens can be methylated, the N9-substituted product is often the most thermodynamically stable. The reaction conditions described in the protocol (moderate temperature, specific base/solvent system) are designed to favor the formation of this thermodynamic product.

Conclusion

The synthesis of this compound is a critical process for advancing research in pharmacology and medicinal chemistry. While several synthetic routes exist, direct N9-methylation of hypoxanthine offers a practical and efficient approach, provided that the reaction conditions are carefully controlled to ensure high regioselectivity. The detailed protocol and mechanistic insights provided in this guide serve as a comprehensive resource for researchers, enabling the reliable and reproducible production of this valuable chemical compound for scientific investigation.

References

-

Preparation of N 9 -[(TBDMS-O-ethoxy)-methyl]-hypoxanthine (compound... | Download Scientific Diagram . Source: ResearchGate.

-

US6849735B1 - Methods of synthesis for 9-substituted hypoxanthine derivatives . Source: Google Patents.

-

Synthesis and antitumor activity of 7- and 9-(6'-deoxy-alpha-L-talofuranosyl) hypoxanthine and 9-(6' - PubMed . Source: PubMed.

-

7.1.1. Synthesis . Source: Thieme Connect.

-

Traube purine synthesis - Chemistry Online . Source: Chemistry Online.

-

Traube Purine Synthesis . Source: Wiley Online Library.

-

Methylated 7-deazahypoxanthines as regiochemical probes of xanthine oxidase - PubMed . Source: PubMed.

-

Traube Purine Synthesis | PDF | Chemical Compounds | Chemistry . Source: Scribd.

-

Synthesis of 9-(3,4-dioxopentyl)hypoxanthine, the first arginine-directed purine derivative: an irreversible inactivator for purine nucleoside phosphorylase - PubMed . Source: PubMed.

-

1-III) Traube Synthesis For Purine | PDF . Source: Scribd.

-

Synthesis of 9-phosphonoalkyl and 9-phosphonoalkoxyalkyl purines: evaluation of their ability to act as inhibitors of Plasmodium falciparum, Plasmodium vivax and human hypoxanthine-guanine-(xanthine) phosphoribosyltransferases - PubMed . Source: PubMed.

-

Preparation of 9-Substituted Pyridine-Stretched Adenines and Hypoxanthines . Source: MDPI.

Sources

- 1. Methylated 7-deazahypoxanthines as regiochemical probes of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 9-(3,4-dioxopentyl)hypoxanthine, the first arginine-directed purine derivative: an irreversible inactivator for purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 9-phosphonoalkyl and 9-phosphonoalkoxyalkyl purines: evaluation of their ability to act as inhibitors of Plasmodium falciparum, Plasmodium vivax and human hypoxanthine-guanine-(xanthine) phosphoribosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chemistry-online.com [chemistry-online.com]

- 7. Traube Purine Synthesis [drugfuture.com]

- 8. US6849735B1 - Methods of synthesis for 9-substituted hypoxanthine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biological Role of 9-Methylhypoxanthine in Purine Metabolism

For Distribution To: Researchers, scientists, and drug development professionals.

Executive Summary

9-Methylhypoxanthine is a methylated purine derivative whose role in mammalian purine metabolism is not extensively characterized but holds significant implications for understanding cellular processes and potential biomarker development. Unlike its parent compound, hypoxanthine, the methylation at the N9 position fundamentally alters its interaction with key metabolic enzymes, notably xanthine oxidase. This guide provides a comprehensive overview of this compound, synthesizing the available biochemical data with field-proven methodologies for its study. We will explore its putative metabolic origins, its fate in the purine degradation pathway, and its potential, though largely unexplored, biological significance. This document is structured to provide not just a review of the literature, but also a practical framework for researchers aiming to investigate this molecule, complete with detailed experimental protocols and the causal logic behind their design.

Introduction: Positioning this compound in the Purine Landscape

Purine metabolism is a cornerstone of cellular function, governing the synthesis, recycling, and degradation of the building blocks of DNA and RNA. The pathway is elegantly balanced between de novo synthesis and a highly efficient salvage pathway. Hypoxanthine is a central intermediate in this process, arising from the deamination of adenine or as a degradation product of inosine monophosphate (IMP). It can either be salvaged back into the nucleotide pool by hypoxanthine-guanine phosphoribosyltransferase (HPRT) or be irreversibly oxidized to uric acid by xanthine oxidase (XO)[1].

While hypoxanthine is well-studied, a diverse array of modified and methylated purines also exist. These can be endogenous metabolites, products of DNA damage and repair, or dietary components. This compound is structurally defined as a hypoxanthine molecule with a methyl group covalently attached at the 9-position of the purine ring[2]. This seemingly minor modification has profound consequences for its biochemical behavior, primarily by altering its ability to serve as a substrate for key enzymes in the purine catabolic pathway.

This guide will delve into the specific biochemistry of the 9-methylated form, contrasting it with its canonical counterpart to illuminate its unique biological role.

Metabolism of this compound

The metabolic lifecycle of this compound, from its formation to its degradation, is critical to understanding its cellular impact.

2.1 Putative Biosynthesis: A Link to DNA Damage?

The precise enzymatic origin of this compound in mammals is not definitively established. However, a chemically plausible and biologically significant pathway involves the deamination of 9-methylguanine. 9-Methylguanine is a known DNA adduct formed by exposure to certain alkylating agents and can also arise from the action of S-adenosylmethionine (SAM) on guanine residues. The repair of such lesions releases 9-methylguanine, which could then be deaminated by guanine deaminase to form 9-methylxanthine, or potentially undergo other modifications. A more direct, though speculative, route could involve the deamination of 9-methyladenine.

Given the lack of a dedicated synthase, its presence in biological systems is likely as a metabolic byproduct, potentially linked to processes of DNA repair or the metabolism of other methylated purines.

2.2 Enzymatic Degradation: The Xanthine Oxidase Interaction

The primary enzyme for hypoxanthine catabolism is xanthine oxidase (XO), a molybdoenzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid[3][4]. The interaction of this compound with XO is a key determinant of its biological fate.

A seminal study on the oxidation of N-methyl substituted purines by bovine milk xanthine oxidase revealed that the position of methylation is critical[5]. The study concluded that for a purine to be a good substrate for XO, proper attachment to the active site is mediated by the (3)NH and (9)N or (3)N and (9)NH groupings.

-

Hypoxanthine (Substrate): The parent molecule exists in tautomeric forms and possesses the requisite (3)NH and an unblocked N9 position, allowing it to bind effectively to the XO active site.

-

This compound (Poor Substrate/Inhibitor): The presence of a methyl group at the N9 position physically blocks one of the key binding sites. This steric hindrance dramatically reduces its affinity for the enzyme and, consequently, its rate of oxidation is significantly lowered.

This methylation can turn the molecule from a substrate into a weak competitive inhibitor of the enzyme[5]. By occupying the active site without being efficiently turned over, it can reduce the metabolism of other purine substrates like hypoxanthine and xanthine.

Biological Significance and Research Perspectives

The direct biological or pharmacological activities of this compound have not been extensively studied. However, based on its metabolic profile, we can infer potential roles and formulate key research questions.

-

Modulator of Purine Flux: As a poor substrate and potential competitive inhibitor of xanthine oxidase, accumulation of this compound could theoretically slow the degradation of hypoxanthine and xanthine. This could lead to a redirection of these purines towards the salvage pathway, impacting nucleotide pools.

-

Potential Biomarker of Alkylating Damage: If the primary source of this compound is the repair of 9-methylguanine DNA adducts, its concentration in biofluids like urine could serve as a non-invasive biomarker for exposure to certain chemical mutagens or endogenous alkylating stress.

-

Interaction with Other Targets: Many methylated purines (e.g., caffeine, theophylline) are potent antagonists of adenosine receptors. It remains an open and critical question whether this compound shares this activity. Investigating its binding to A1, A2A, A2B, and A3 adenosine receptors could reveal novel pharmacological effects.

Methodologies for the Study of this compound

Advancing our understanding of this molecule requires robust and validated analytical methods. The following section provides detailed protocols grounded in established principles of bioanalysis.

4.1 Quantification in Biological Fluids by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices.

Experimental Protocol: LC-MS/MS Quantification

-

Objective: To accurately measure the concentration of this compound in human plasma.

-

Materials:

-

This compound analytical standard (for calibration curve).

-

Stable Isotope Labeled (SIL) internal standard (e.g., 9-(¹³C-d₃-Methyl)hypoxanthine).

-

LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.

-

Formic acid.

-

Human plasma (K2-EDTA).

-

-

Methodology:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma in a microcentrifuge tube, add 200 µL of cold ACN containing the internal standard (e.g., at 50 ng/mL). The 4:1 ratio of organic solvent to sample ensures efficient protein precipitation.

-

Vortex vigorously for 30 seconds to denature and precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube or HPLC vial for analysis. This step separates the analyte from matrix components that could interfere with analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: ACN + 0.1% Formic Acid.

-

Gradient: A typical gradient would start at 2% B, ramp to 95% B over 3-4 minutes, hold, and then re-equilibrate. This separates the analyte from other plasma components.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for the analyte and internal standard. This requires optimization using the analytical standard. For this compound (C₆H₆N₄O, MW: 150.14), the protonated precursor ion [M+H]⁺ would be m/z 151.1. A characteristic product ion would be determined by fragmentation (e.g., loss of the imidazole ring portion).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the known concentrations of the standards.

-

Quantify the concentration in unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve. The internal standard corrects for variations in sample preparation and instrument response.

-

-

4.2 In Vitro Enzyme Activity Assay

To validate the findings of Bergmann & Levene[5] and directly compare the metabolism of hypoxanthine and this compound, a spectrophotometric enzyme assay can be employed.

Experimental Protocol: Xanthine Oxidase Activity Assay

-

Objective: To measure and compare the rate of oxidation of hypoxanthine and this compound by xanthine oxidase.

-

Principle: Xanthine oxidase converts hypoxanthine to uric acid, which has a strong absorbance at 295 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity. This compound is not expected to produce a significant product that absorbs at this wavelength.

-

Materials:

-

Bovine milk xanthine oxidase (commercial source).

-

Hypoxanthine solution (e.g., 1 mM in 50 mM potassium phosphate buffer, pH 7.5).

-

This compound solution (1 mM in the same buffer).

-

Potassium phosphate buffer (50 mM, pH 7.5).

-

UV-transparent cuvettes.

-

Spectrophotometer capable of reading at 295 nm.

-

-

Methodology:

-

Set the spectrophotometer to read absorbance at 295 nm and maintain the temperature at 25°C.

-

In a cuvette, mix 950 µL of potassium phosphate buffer and 50 µL of the substrate solution (hypoxanthine or this compound).

-

Blank the spectrophotometer with this mixture.

-

To initiate the reaction, add a small, fixed amount of xanthine oxidase (e.g., 10 µL of a 0.1 units/mL solution) and mix immediately by inversion.

-

Record the absorbance at 295 nm every 15 seconds for 5 minutes.

-

Repeat for each substrate. A no-substrate control (adding buffer instead of substrate) should also be run to account for any background reaction.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

-

Compare the rate for hypoxanthine with the rate for this compound. A significantly lower (or zero) rate for this compound confirms it is a poor substrate under these conditions.

-

To test for competitive inhibition, perform the assay with hypoxanthine in the presence of varying concentrations of this compound. A decrease in the rate of uric acid formation would indicate inhibition.

-

Conclusion and Future Directions

This compound represents an intriguing yet understudied node in the complex web of purine metabolism. Its defining characteristic—the N9-methylation—renders it a poor substrate for xanthine oxidase, fundamentally distinguishing its catabolic fate from that of hypoxanthine[5]. While its precise origins and specific biological activities remain to be fully elucidated, its potential role as a modulator of purine flux and as a biomarker for alkylating DNA damage warrants significant further investigation.

Future research should be prioritized in the following areas:

-

Elucidation of Biosynthesis: Identification of the enzyme(s) responsible for the formation of this compound in mammalian cells.

-

Pharmacological Screening: Comprehensive screening against a panel of purinergic receptors (e.g., adenosine and P2Y receptors) to uncover any potential signaling roles.

-

Biomarker Validation: Measurement of this compound levels in clinical cohorts associated with diseases involving oxidative stress or exposure to alkylating agents (e.g., certain cancers, toxic exposures) to validate its utility as a biomarker.

By applying the robust analytical methodologies outlined in this guide, the scientific community can begin to fill the knowledge gaps surrounding this unique metabolite, potentially unlocking new insights into purine biochemistry, disease pathology, and therapeutic development.

References

-

Bergmann, F., & Levene, L. (1976). Oxidation of N-methyl substituted hypoxanthines, xanthines, purine-6,8-diones and the corresponding 6-thioxo derivatives by bovine milk xanthine oxidase. Biochimica et Biophysica Acta (BBA) - Enzymology, 429(3), 672-688. (URL: [Link])

-

DNAmod. (n.d.). This compound. (URL: [Link])

-

National Center for Biotechnology Information. (n.d.). Xanthine oxidase. In Wikipedia. (URL: [Link])

-

Numan, A., & Jamil, R.T. (2023). Biochemistry, Xanthine Oxidase. In StatPearls. StatPearls Publishing. (URL: [Link])

Sources

- 1. Hypoxanthine [sigmaaldrich.com]

- 2. DNAmod: this compound [dnamod.hoffmanlab.org]

- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 4. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Oxidation of N-methyl substituted hypoxanthines, xanthines, purine-6,8-diones and the corresponding 6-thioxo derivatives by bovine milk xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Historical Background of 9-Methylhypoxanthine: A Technical Guide

Introduction: Defining 9-Methylhypoxanthine

This compound is a methylated purine derivative, structurally analogous to the naturally occurring nucleobase hypoxanthine, with a methyl group attached at the ninth position of the purine ring. As a member of the methylxanthine family, it shares a core chemical scaffold with compounds of significant pharmacological interest, such as caffeine and theophylline. Its formal IUPAC name is 9-methyl-1H-purin-6(9H)-one. This guide provides an in-depth exploration of the historical discovery, the evolution of its chemical synthesis, and its biological context, tailored for researchers, chemists, and professionals in drug development.

| Property | Value | Reference |

| CAS Number | 875-31-0 | [1] |

| Molecular Formula | C₆H₆N₄O | [1] |

| Molecular Weight | 150.14 g/mol | [1] |

| IUPAC Name | 9-methyl-1,9-dihydro-6H-purin-6-one | [2] |

| Synonyms | 9-Methylpoxanthine | [3] |

Part 1: The Historical Context – A Golden Age of Purine Chemistry

The story of this compound is rooted in the foundational work on purine chemistry conducted at the turn of the 20th century. Two German chemists, Hermann Emil Fischer and Wilhelm Traube, laid the essential groundwork that enabled the synthesis and understanding of this entire class of compounds.

Emil Fischer's Nobel-Winning Syntheses: Emil Fischer's systematic investigation into the structure and synthesis of purines was a monumental achievement in organic chemistry.[4] He successfully elucidated the structures of naturally occurring xanthines like caffeine and theobromine and, through degradation and subsequent synthesis, proved the bicyclic nature of the purine core.[4] His work culminated in the first successful synthesis of purine itself and demonstrated that various purines are derivatives of a single parent heterocyclic system. This groundbreaking research earned him the Nobel Prize in Chemistry in 1902, explicitly recognizing his "work on sugar and purine syntheses".[4]

The Traube Purine Synthesis (1900): Independently, Wilhelm Traube developed a versatile and elegant method for synthesizing purine derivatives that remains influential to this day.[5] The Traube synthesis typically involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, such as formic acid or its derivatives, to form the imidazole ring fused to the pyrimidine.[5] This method provided a rational and adaptable pathway to a wide array of substituted purines, complementing Fischer's work and expanding the synthetic chemist's toolkit.[5]

Part 2: The Discovery of this compound by Emil Fischer

While a precise date for the "discovery" is not clearly documented as a singular event, historical chemical literature attributes the first preparation of this compound to the laboratory of Emil Fischer. In a 1906 paper on the synthesis of 3-Methylhypoxanthine, Wilhelm Traube and his co-author Friedrich Winter explicitly mention the existence of its isomers. They state that two monomethylated hypoxanthines, specifically 7- and this compound, were "already known" and had been prepared by E. Fischer.[3]

Fischer's approach to creating methylated purines involved either building the methylated ring system from scratch or, in some cases, the direct methylation of the parent purine. Given the chemistry of the era, his synthesis of this compound was likely achieved through a multi-step process starting from simpler precursors, a hallmark of his synthetic strategy.[3] One of his key publications, "Neue Synthese des Adenins und seiner Methylderivate" (New Synthesis of Adenine and its Methyl Derivatives), further points to his extensive work in this specific area, where this compound is explicitly named.[4]

Part 3: Evolution of Synthetic Methodologies

The synthesis of this compound has evolved from the classical, often arduous, methods of Fischer's time to more streamlined and efficient modern protocols.

Historical Synthesis Protocol: A Representative Traube-Fischer Era Approach

The early synthesis of purines was a masterclass in classical organic chemistry, relying on the construction of the heterocyclic rings from acyclic or simpler heterocyclic precursors. The following protocol is a representative workflow based on the principles established by Fischer and Traube.

Objective: To synthesize this compound via a classical pyrimidine-based route.

Methodology:

-

Step 1: Synthesis of a Diaminopyrimidine Precursor. A substituted pyrimidine, such as 4-amino-6-hydroxypyrimidine, is nitrosated at the 5-position using nitrous acid (generated in situ from sodium nitrite and acid).

-

Step 2: Reduction to 4,5-Diaminopyrimidine. The resulting 5-nitroso-pyrimidine is then reduced to the corresponding 4,5-diaminopyrimidine. A common reducing agent of the era was ammonium sulfide or sodium dithionite.[5]

-

Step 3: Imidazole Ring Closure. The crucial 4,5-diaminopyrimidine intermediate is cyclized by heating with formic acid. This reaction introduces the C8 carbon and closes the imidazole ring to form the hypoxanthine core.[5]

-

Step 4: N9-Methylation. The final step involves the methylation of the hypoxanthine product. This would have been achieved by reacting the hypoxanthine with a methylating agent like methyl iodide in an alkaline solution. This step often produces a mixture of isomers (N7 and N9), requiring careful separation.

Caption: Historical synthesis workflow for this compound.

Modern Synthetic Protocol: Regioselective N9-Alkylation

Modern synthetic chemistry offers more direct and regioselective methods, avoiding the formation of difficult-to-separate isomers. One common strategy involves the direct alkylation of a protected purine derivative.

Objective: To achieve a high-yield, regioselective synthesis of this compound.

Methodology:

-

Step 1: Silylation of Hypoxanthine. Hypoxanthine is first treated with a silylating agent, such as hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. This step protects the acidic protons, primarily at the N1 and O6 positions, making the molecule soluble in organic solvents and directing the subsequent alkylation.

-

Step 2: N9-Alkylation. The silylated hypoxanthine is then reacted with a methylating agent, such as methyl iodide, in an aprotic solvent like acetonitrile. The bulky silyl groups sterically hinder alkylation at the N7 position, leading to preferential and highly regioselective methylation at the N9 position.

-

Step 3: Deprotection (Hydrolysis). The N9-methylated, silylated intermediate is then deprotected by adding methanol or water. This step hydrolyzes the silyl ethers, regenerating the hydroxyl group at C6 and yielding the final this compound product.

-

Step 4: Isolation. The product is typically isolated by filtration after precipitation or by standard chromatographic techniques to ensure high purity.

Caption: Modern regioselective synthesis of this compound.

Part 4: Natural Occurrence and Biological Significance

While not as abundant or pharmacologically prominent as caffeine or theophylline, this compound is recognized as a naturally occurring metabolite.

Presence in Biological Fluids: Methylated purines are common end-products of nucleic acid metabolism. This compound has been identified as a minor component in human urine.[6] Its presence is likely the result of the metabolic breakdown of methylated nucleic acids (e.g., from tRNA) or the enzymatic methylation of hypoxanthine itself, although the specific pathways are not as well-characterized as those for major purine catabolites.

Pharmacological and Biological Role: The biological activity of methylxanthines is heavily influenced by the position and number of methyl groups. Generally, methylation at the N1 and N3 positions is crucial for potent adenosine receptor antagonism and phosphodiesterase inhibition, the primary mechanisms of action for caffeine and theophylline. Substitution at the N9 position, as in this compound, typically results in a significant decrease in affinity for adenosine receptors.[2]

However, research into related methylated purines suggests potential roles. For instance, studies on methylated 7-deazahypoxanthine isomers, which are structurally similar, have shown that the N9-methyl isomer can act as an inhibitor of enzymes like xanthine oxidase, a key enzyme in purine degradation. This suggests that this compound may play a role in modulating purine metabolism, although it is not a substrate for the enzyme itself.[2] Its primary role in human physiology is considered to be that of a metabolic byproduct awaiting excretion.

Conclusion

The history of this compound is a journey through more than a century of chemical discovery. From its first synthesis in the laboratory of the pioneering chemist Emil Fischer to its routine preparation via modern, highly selective methods, it serves as an example of the evolution of organic synthesis. While it does not possess the potent stimulant properties of its more famous methylxanthine relatives, its identity as a natural human metabolite places it within the complex web of purine metabolism. For researchers and drug development professionals, understanding the history and chemistry of such a fundamental purine derivative provides valuable context for the design and synthesis of novel, biologically active molecules targeting the vast array of enzymes and receptors that recognize the purine scaffold.

References

- Traube, W., & Winter, F. (1906). Synthese des 3-Methylhypoxanthins. Archiv der Pharmazie, 244(1), 11-20.

- Lippincott, Williams & Wilkins. (2006).

- Traube, W. (1900). Ueber eine neue Synthese des Guanins und Xanthins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.

- Fischer, E. (1898). Neue Synthese des Adenins und seiner Methylderivate. Berichte der deutschen chemischen Gesellschaft, 31(1), 104-118.

- Deutsche Nationalbibliothek. (n.d.). Platinkomplexe.

- Deutsche Nationalbibliothek. (n.d.). Methylgruppe.

- ResearchGate. (2025). In-situ-Verfolgung der Bildung kristalliner Feststoffe.

- DocCheck Community. (n.d.).

- Sigma-Aldrich. (n.d.). 9-Methylxanthin ≥98.0%.

- Sigma-Aldrich. (n.d.). 9-Methylxanthin ≥98.0%.

Sources

9-Methylhypoxanthine: An In-Depth Technical Guide to its In Vivo and In Vitro Sources

Introduction: Situating 9-Methylhypoxanthine in the Methylxanthine Landscape

This compound is a purine derivative characterized by a methyl group at the N9 position of the hypoxanthine core structure. As a member of the methylxanthine family, it is related to well-known compounds like caffeine and theobromine, which are recognized for their significant physiological effects. While not as extensively studied as its more famous counterparts, understanding the origins of this compound is crucial for researchers in drug development and metabolic studies, as minor metabolites can have significant biological activity or serve as important biomarkers. This guide provides a comprehensive technical overview of the known and potential in vivo and in vitro sources of this compound, offering a foundational resource for scientists in the field.

Part 1: In Vivo Sources of this compound: A Metabolic Perspective

The in vivo generation of this compound is intrinsically linked to the broader pathways of purine metabolism.[1][2][3] While direct enzymatic synthesis of this compound from hypoxanthine has not been extensively documented in humans, plausible pathways can be inferred from our understanding of purine biochemistry and the known actions of specific enzymes.

The Purine Salvage Pathway and the Hypoxanthine Hub

Hypoxanthine is a central intermediate in purine metabolism, arising from the degradation of adenosine monophosphate (AMP) and inosine monophosphate (IMP).[1][2][4] The purine salvage pathway, a crucial metabolic route for recycling purine bases, utilizes the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to convert hypoxanthine back into IMP.[3] This pathway is highly active and essential for maintaining the cellular nucleotide pool.[5] Given the constant flux through this pathway, hypoxanthine is readily available as a potential substrate for further enzymatic modification, including methylation.

Enzymatic Methylation: The Role of N-Methyltransferases

The primary mechanism for the formation of methylxanthines in biological systems is through the action of N-methyltransferases (NMTs).[6][7] These enzymes catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a nitrogen atom on a substrate.

While specific N-methyltransferases that directly target the N9 position of hypoxanthine in mammals are not well-characterized, the existence of such enzymatic activity is plausible. Studies on the biosynthesis of other purine alkaloids in plants have identified N-methyltransferases with specificities for different nitrogen positions on the purine ring.[6] The substrate specificity of these enzymes can be determined by as little as a single amino acid residue, suggesting an evolutionary adaptability that could allow for the methylation of various purine substrates.[6] Therefore, it is hypothesized that an uncharacterized or promiscuous N-methyltransferase in mammalian systems could potentially catalyze the N9-methylation of hypoxanthine.

}

Hypothesized in vivo formation of this compound.

Part 2: In Vitro Sources of this compound: From Synthesis to Cell Culture

In a laboratory setting, this compound can be obtained through direct chemical synthesis or may be incidentally generated in cell culture systems.

Chemical Synthesis

This compound is commercially available from several chemical suppliers, where it is produced through established synthetic organic chemistry routes.[8][9] These synthetic methods provide a pure source of the compound, which is essential for its use as an analytical standard in research. The availability of a reliable chemical standard is a prerequisite for the accurate quantification of this compound in biological samples.

Cell Culture Systems

Hypoxanthine is a common supplement in cell culture media, particularly in HAT (hypoxanthine-aminopterin-thymidine) medium, which is used for the selection of hybridoma cells.[4] Given that cell lines possess a range of metabolic enzymes, including methyltransferases, it is conceivable that cultured cells could produce this compound from the supplemented hypoxanthine. The extent of this production would likely depend on the specific cell line and the culture conditions. Researchers working with cell cultures supplemented with high concentrations of hypoxanthine should be aware of the potential for the formation of methylated derivatives.

}

In vitro sources of this compound.

Part 3: Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound in biological matrices or in vitro systems typically rely on chromatographic techniques coupled with mass spectrometry.

| Method | Principle | Advantages | Considerations |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Robust, reproducible, and widely available. | May require derivatization for enhanced detection. |

| Gas Chromatography (GC) | Separation based on volatility and polarity. | High resolution and sensitivity. | Requires derivatization to increase volatility. |

| Mass Spectrometry (MS) | Detection based on mass-to-charge ratio. | High specificity and sensitivity, allows for structural elucidation. | Can be complex and requires specialized equipment. |

Table 1: Overview of Analytical Methods for this compound

Experimental Protocol: A Generalized Workflow for Quantification

The following protocol outlines a general workflow for the quantification of this compound in a biological sample, such as plasma or cell culture supernatant.

-

Sample Preparation:

-

Thaw the sample on ice.

-

Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile) in a 3:1 ratio (solvent:sample).

-

Vortex vigorously and incubate at -20°C for at least 2 hours to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Carefully collect the supernatant containing the metabolites.

-

-

Chromatographic Separation:

-

Inject the supernatant onto an appropriate HPLC or GC column.

-

Employ a suitable mobile phase gradient (for HPLC) or temperature program (for GC) to achieve optimal separation of this compound from other sample components.

-

-

Mass Spectrometric Detection:

-

Couple the chromatograph to a mass spectrometer operating in a sensitive and specific mode, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

-

Monitor for the specific precursor-to-product ion transition for this compound.

-

-

Quantification:

-

Prepare a standard curve using a pure chemical standard of this compound of known concentrations.

-

Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

-

}

General workflow for this compound analysis.

Conclusion and Future Directions

While this compound remains a less-explored methylxanthine, its potential origins in both in vivo and in vitro settings are beginning to be understood. The in vivo formation is likely tied to the activity of N-methyltransferases on the readily available purine intermediate, hypoxanthine, though the specific enzymes responsible are yet to be identified. In vitro, it is accessible through chemical synthesis and may be a metabolic byproduct in certain cell culture systems.

Future research should focus on identifying the specific N-methyltransferases that can utilize hypoxanthine as a substrate and characterizing their expression and regulation. Furthermore, systematic screening for this compound in various biological fluids and cell culture models will be crucial to ascertain its prevalence and potential biological significance. A deeper understanding of the sources and metabolism of this compound will undoubtedly contribute to a more complete picture of purine metabolism and its implications in health and disease.

References

-

Albertí, FM, et al. (2013). Stepwise coordination of Pt(II)-180° and Pd(II)-90° metal fragments to the purine nucleobase this compound affords a closed octadecanuclear Pt6Pd12 cluster. Chemistry (Weinheim an der Bergstrasse, Germany). 19(30). Available at: [Link]

-

Ashihara, H., & Crozier, A. (2001). Caffeine: a well-known but little understood compound. Trends in plant science, 6(9), 407-413. Available at: [Link]

-

Clark, L.B., Peschel, G.G., & Tinoco, I., Jr. (1965). Vapor spectra and heats of vaporization of some purine and pyrmidine bases. J. Phys. Chem., 69, 3615. Available at: [Link]

-

DNAmod. (2020). This compound. Available at: [Link]

-

Frańska, M, et al. (2014). Inosine octamer stabilized by alkali earth metal cations - as studied by electrospray ionization mass spectrometry. European Journal of Mass Spectrometry (Chichester, England). 20(3). Available at: [Link]

-

Gerega, A, et al. (2006). UV-induced generation of rare tautomers of allopurinol and this compound -- a matrix isolation FTIR study. Biophysical Chemistry. 122(2). Available at: [Link]

-

Griesser, R, et al. (2003). Intrinsic acid-base properties of purine derivatives in aqueous solution and comparison of the acidifying effects of platinum(II) coordinated to N1 or N7: acidifying effects are reciprocal and the proton "outruns" divalent metal ions. Inorganic Chemistry. 42(1). Available at: [Link]

-

Guo, X, et al. (2016). Ultrafast excited-state deactivation of this compound in aqueous solution: A QM/MM MD study. The Journal of Chemical Physics. 144(15). Available at: [Link]

-

Kato, M., Mizuno, K., Crozier, A., Fujimura, T., & Ashihara, H. (2000). Plant biotechnology: Caffeine synthase gene from tea leaves. Nature, 406(6799), 956-957. Available at: [Link]

-

Liscombe, D. K., MacLeod, B. P., Loukanina, N., Nandi, O. I., & Facchini, P. J. (2005). Evidence for the monophyletic evolution of benzylisoquinoline alkaloid biosynthesis in angiosperms. Phytochemistry, 66(11), 1374-1393. Available at: [Link]

-

Moffatt, B. A., & Ashihara, H. (2002). Purine and pyrimidine nucleotide synthesis and metabolism. The Arabidopsis book/American Society of Plant Biologists, 1, e0018. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1,9-Dihydro-9-methyl-6H-purin-6-one. PubChem Compound Database. Available at: [Link]

- Negishi, O., Ozawa, T., & Imagawa, H. (1985). The role of caffeine and other purine alkaloids in pest resistance of the tea plant. Agricultural and Biological Chemistry, 49(7), 2221-2222.

-

NIST. (n.d.). 9-Methylpoxanthine. In NIST Chemistry WebBook. Available at: [Link]

-

Ruiz, J, et al. (2009). N1-coordination in palladium(II) and platinum(II) complexes with this compound: crystal structures and theoretical calculations. Dalton Transactions (Cambridge, England : 2003). (43). Available at: [Link]

- Schubert, M., Boyle, J. A., & Bacher, A. (2002). The methylating enzymes of the riboflavin pathway.

-

Smith, G. P. (1997). Purine and Pyrimidine Metabolism. Available at: [Link]

-

Uefuji, H., Ogita, S., Yamaguchi, Y., Koizumi, N., & Sano, H. (2003). Molecular cloning and functional characterization of three distinct N-methyltransferases involved in the caffeine biosynthetic pathway in coffee plants. Plant physiology, 132(1), 372-380. Available at: [Link]

-

Van der Weyden, M. B., & Kelly, W. N. (1976). Human hypoxanthine-guanine phosphoribosyltransferase. The role of the purine salvage pathway in man. The Journal of biological chemistry, 251(18), 5448-5456. Available at: [Link]

- Voet, D., & Voet, J. G. (2011). Biochemistry (4th ed.). John Wiley & Sons.

-

Wikipedia. (2023). Purine metabolism. Available at: [Link]

-

Williams, A. C., & Jinks-Robertson, S. (2008). The purine salvage pathway and its link to the cell cycle. Current genetics, 54(4), 191-201. Available at: [Link]

-

Yoneyama, M., Miyamoto, K., & Sano, H. (2006). Substrate specificity of N-methyltransferase involved in purine alkaloids synthesis is dependent upon one amino acid residue of the enzyme. Molecular genetics and genomics, 275(2), 125-135. Available at: [Link]

-

An, S., Kumar, R., & Deng, Y. (2012). A New View into the Regulation of Purine Metabolism – The Purinosome. Journal of nucleic acids, 2012, 1-7. Available at: [Link]

Sources

- 1. Purine metabolism - Wikipedia [en.wikipedia.org]

- 2. P. aeruginosa Metabolome Database: Hypoxanthine (PAMDB000059) [pseudomonas.umaryland.edu]

- 3. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic fate of hypoxanthine and inosine in cultured cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of hypoxanthine in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substrate specificity of N-methyltransferase involved in purine alkaloids synthesis is dependent upon one amino acid residue of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Many paths to methyltransfer: a chronicle of convergence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 9-Methylpoxanthine [webbook.nist.gov]

- 9. 1,9-Dihydro-9-methyl-6H-purin-6-one | C6H6N4O | CID 135408747 - PubChem [pubchem.ncbi.nlm.nih.gov]

9-Methylhypoxanthine derivatives and their synthesis

An In-Depth Technical Guide to the Synthesis of 9-Methylhypoxanthine and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound and its derivatives, compounds of significant interest in medicinal chemistry and drug development. We delve into the core methodologies, from direct methylation of the hypoxanthine scaffold to the more intricate de novo construction of the purine ring system. This document emphasizes the underlying chemical principles, offering field-proven insights into controlling regioselectivity and optimizing reaction outcomes. Detailed experimental protocols, comparative data, and workflow visualizations are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for the successful synthesis and application of this important class of molecules.

Introduction: The Strategic Importance of the this compound Core

Hypoxanthine is a naturally occurring purine derivative, central to nucleotide metabolism via the purine salvage pathway, where it is converted to inosine monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][2][3] Its structure serves as a fundamental scaffold in numerous biological processes. The methylation of hypoxanthine, specifically at the N9 position, yields this compound, a key building block in synthetic organic chemistry and a common fragment in pharmacologically active molecules.

The strategic importance of the 9-substituted purine framework lies in its ability to mimic natural nucleosides, allowing derivatives to interact with enzymes and receptors involved in cellular signaling, proliferation, and metabolism.[4][5] Consequently, synthetic derivatives of this compound have been explored for a range of therapeutic applications, including roles as enzyme inhibitors and antineoplastic agents.[6][7]

This guide will dissect the primary synthetic routes to this versatile scaffold, focusing on the practical challenges and strategic decisions a chemist must navigate to achieve efficient and selective synthesis.

Core Synthesis Strategies for the this compound Scaffold

The synthesis of this compound derivatives can be broadly categorized into two main approaches: the direct alkylation of a pre-existing hypoxanthine ring and the construction (de novo synthesis) of the purine ring system with the desired substituent already in place.

Strategy 1: Direct Methylation of Hypoxanthine

Direct methylation is the most straightforward approach, involving the reaction of hypoxanthine with a methylating agent. However, this method is complicated by the presence of multiple nucleophilic nitrogen atoms in the purine ring, leading to a significant challenge in regioselectivity.

Causality Behind Experimental Choices: The hypoxanthine anion can be alkylated at several positions, primarily N9, N7, N3, and N1. The ratio of these isomers is highly dependent on the reaction conditions. The choice of base, solvent, and methylating agent dictates the site of methylation. Generally, polar aprotic solvents like DMF or DMSO and strong bases favor N9 alkylation, as they promote the formation of the thermodynamically more stable N9-anion. In contrast, less polar solvents or the use of salts can sometimes favor the kinetically controlled N7-alkylation.[8] Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄).

// Nodes Hypoxanthine [label="Hypoxanthine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Methylating Agent (e.g., CH₃I)\nBase (e.g., K₂CO₃)\nSolvent (e.g., DMF)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; N9_Product [label="this compound\n(Major Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; N7_Product [label="7-Methylhypoxanthine\n(Minor Product)", fillcolor="#FBBC05", fontcolor="#202124"]; Other_Isomers [label="Other Isomers\n(N1, N3, Di-methylated)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Hypoxanthine -> Reagents [style=invis]; Reagents -> N9_Product [label="Thermodynamic Control"]; Reagents -> N7_Product [label="Kinetic Control"]; Reagents -> Other_Isomers [label="Side Products"]; } dot Caption: Regioselectivity in the direct methylation of hypoxanthine.

While seemingly simple, this route often results in mixtures that require careful chromatographic separation, reducing the overall yield of the desired N9-isomer. Therefore, it is often reserved for smaller-scale syntheses or when separation methods are highly optimized.

Strategy 2: De Novo Purine Synthesis (Traube-Type)

To circumvent the regioselectivity issues of direct alkylation, a de novo synthesis approach, often a variation of the Traube purine synthesis, is employed. This method builds the purine scaffold from acyclic precursors, offering unambiguous control over the position of substitution. A common and effective pathway starts with an imidazole precursor, which is then cyclized to form the pyrimidine portion of the purine ring.

Causality Behind Experimental Choices: This strategy guarantees the installation of the methyl group (or another desired substituent) at the N9 position by constructing the ring system around it. A typical sequence involves reacting a primary amine (e.g., methylamine) with a precursor that will become the imidazole ring, followed by cyclization to form the final bicyclic purine system.[9][10]

A robust industrial method involves the following key transformations:

-

Formation of an Imidazole Precursor: An initial reaction builds a substituted 5-aminoimidazole-4-carboxamide. For instance, reacting an imidoester derivative of aminocyanacetamide with a primary amine (R-NH₂) installs the future N9-substituent.

-

Pyrimidine Ring Closure: The imidazole derivative is then cyclized, typically using a one-carbon source like triethyl orthoformate or formic acid, to form the six-membered pyrimidine ring, yielding the final 9-substituted hypoxanthine.[9][10]

This bottom-up approach is more step-intensive but provides a pure product with high regiochemical integrity, making it ideal for large-scale synthesis and the development of complex derivatives where purity is paramount.

// Nodes Start [label="Aminocyanacetamide\n+ Triethyl Orthoformate", fillcolor="#F1F3F4", fontcolor="#202124"]; Imidoester [label="Imidoester Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Amine [label="Primary Amine\n(e.g., Methylamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Imidazole [label="1-Substituted-5-amino-\nimidazole-4-carboxamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclization [label="Ring Closure Reagent\n(e.g., Triethyl Orthoformate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Final [label="9-Substituted Hypoxanthine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Imidoester [label="Step 1"]; Imidoester -> Imidazole [label="Step 2"]; Amine -> Imidazole; Imidazole -> Final [label="Step 3"]; Cyclization -> Final; } dot Caption: General workflow for the de novo synthesis of 9-substituted hypoxanthines.

Experimental Protocols

The following protocols are presented as self-validating systems, including steps for purification and confirmation of product identity.

Protocol 1: Direct N9-Methylation of Hypoxanthine

Objective: To synthesize this compound via direct alkylation, optimizing for the N9 isomer.

Methodology:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend hypoxanthine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the suspension. Stir vigorously at room temperature for 30 minutes. The base facilitates the deprotonation of the purine ring, creating the nucleophilic anion.

-

Methylation: Cool the mixture to 0 °C in an ice bath. Slowly add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Remove the DMF under reduced pressure. The resulting solid will be a mixture of isomers.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) and methanol (e.g., 98:2 to 95:5 DCM:MeOH) to separate the Nthis compound from the N7-isomer and other byproducts.

-

Validation: Collect fractions containing the desired product (identified by TLC). Combine, evaporate the solvent, and dry under vacuum. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Protocol 2: De Novo Synthesis of a 9-Substituted Hypoxanthine Derivative

Objective: To synthesize a 9-substituted hypoxanthine derivative with high regiochemical purity, adapted from established patent literature.[9][10]

Methodology: This is a multi-step synthesis. Each step requires purification of the intermediate.

Step A: Synthesis of the Imidoester Intermediate

-

Suspend aminocyanacetamide (1.0 eq) in a mixture of triethyl orthoformate (3.0 eq) and acetic anhydride.

-

Heat the mixture at reflux for 2-3 hours. The reaction progress can be monitored by TLC.

-

Cool the reaction mixture and evaporate the volatiles under reduced pressure to yield the crude imidoester derivative. This intermediate is often used directly in the next step.

Step B: Formation of the Aminoimidazolecarboxamide

-

Dissolve the crude imidoester from Step A in a suitable solvent such as ethanol.

-